2,4,6-Pyridinetricarbonitrile, 1-oxide
Description
2,4,6-Pyridinetricarbonitrile, 1-oxide (molecular formula: C₈HN₅O) is a pyridine derivative featuring three cyano (-CN) groups at the 2, 4, and 6 positions and an N-oxide functional group at the 1-position. This compound combines the electron-withdrawing effects of nitriles with the polar N-oxide moiety, rendering it highly reactive in organic synthesis and materials science.
Properties
CAS No. |
13218-12-7 |
|---|---|
Molecular Formula |
C8H2N4O |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C8H2N4O/c9-3-6-1-7(4-10)12(13)8(2-6)5-11/h1-2H |
InChI Key |
BJGDBCRKGROPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C([N+](=C1C#N)[O-])C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyridinetricarbonitrile, 1-oxide typically involves the oxidation of 2,4,6-Pyridinetricarbonitrile. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic oxidation using metal-free heterogeneous catalysts like graphene oxide have been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Pyridinetricarbonitrile, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products
Oxidation Products: Higher oxides or hydroxylated derivatives.
Reduction Products: Parent pyridine compounds.
Substitution Products: Functionalized pyridine derivatives with various substituents.
Scientific Research Applications
2,4,6-Pyridinetricarbonitrile, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2,4,6-Pyridinetricarbonitrile, 1-oxide involves its interaction with molecular targets through its cyano and oxide groups. These functional groups can participate in hydrogen bonding, coordination with metal ions, and other non-covalent interactions. The compound’s ability to act as a ligand and form stable complexes with metal ions is crucial for its biological and catalytic activities .
Comparison with Similar Compounds
Structural and Electronic Features
Key Compounds Compared :
- 2,4,6-Tribromopyridine 1-oxide (C₅H₂Br₃NO): Bromine substituents enhance electrophilicity and steric bulk .
- 3,5-Dinitro-2,4,6-triaminopyridine-1-oxide (C₅H₅N₇O₅): Nitro and amino groups create a balance of electron-withdrawing and donating effects, critical for explosive stability .
- 4-Nitropyridine 1-oxide (C₅H₄N₂O₃): A simple nitro-substituted derivative with mutagenic properties .
- 2,4,6-Trimethylpyridine 1-oxide (C₈H₁₁NO): Methyl groups increase lipophilicity and reduce reactivity .
Table 1: Structural and Electronic Comparison
| Compound | Substituents | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| 2,4,6-Pyridinetricarbonitrile,1-oxide | 2,4,6-CN, 1-oxide | -CN, N-oxide | Strong electron withdrawal |
| 2,4,6-Tribromopyridine 1-oxide | 2,4,6-Br, 1-oxide | -Br, N-oxide | Electrophilic, steric hindrance |
| 3,5-Dinitro-2,4,6-triaminopyridine-1-oxide | 3,5-NO₂, 2,4,6-NH₂, 1-oxide | -NO₂, -NH₂, N-oxide | Balanced electron effects |
| 4-Nitropyridine 1-oxide | 4-NO₂, 1-oxide | -NO₂, N-oxide | Strong electron withdrawal |
Physical and Thermodynamic Properties
- Thermodynamic Stability :
- Melting Points: Nitrile derivatives (e.g., 3,5-Diaminobiphenyl-2,4,6-tricarbonitrile) have high melting points (~290°C) due to strong intermolecular interactions . Brominated analogs (e.g., 2,4,6-Tribromopyridine 1-oxide) melt at lower temperatures (~212°C predicted) .
Table 3: Thermodynamic and Physical Data
| Compound | Melting Point (°C) | ΔHf (kJ/mol) | Solubility |
|---|---|---|---|
| 2,4,6-Trinitropyridine 1-oxide | N/A | 102.1 ± 1.3 | Low in H₂O |
| 4-Methylpyridine 1-oxide | N/A | -0.5 ± 2.1 | Moderate in EtOH |
| 3,5-Diaminobiphenyl-2,4,6-tricarbonitrile | 290–292 | N/A | Insoluble in H₂O |
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